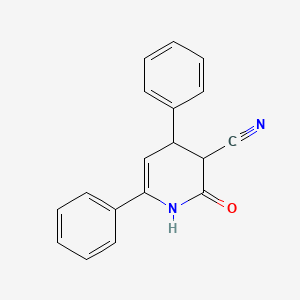
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused with a nicotinonitrile moiety, and two phenyl groups attached at positions 4 and 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, which is a multi-component reaction, can be employed to synthesize this compound. This reaction involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as lactic acid under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also emphasized to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the nitrile and carbonyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the nitrile group, using reagents such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with potential biological activities .
科学的研究の応用
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or proteases, which are involved in cell signaling and regulation. The exact mechanism depends on the specific biological context and the target molecules involved .
類似化合物との比較
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar tetrahydropyridine ring structure but differ in the attached functional groups.
1,2,3,4-Tetrahydroisoquinolines: These compounds have a similar tetrahydropyridine ring fused with an isoquinoline moiety.
2-Oxo-1,2,3,4-tetrahydroquinolines: These compounds also feature a tetrahydropyridine ring but are fused with a quinoline moiety
Uniqueness
1,2,3,4-Tetrahydro-2-oxo-4,6-diphenylnicotinonitrile is unique due to the presence of both the nicotinonitrile and phenyl groups, which impart distinct chemical and biological properties.
特性
CAS番号 |
5336-28-7 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC名 |
2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11,15-16H,(H,20,21) |
InChIキー |
ZYDHIVUWAYWSKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C=C(NC(=O)C2C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)
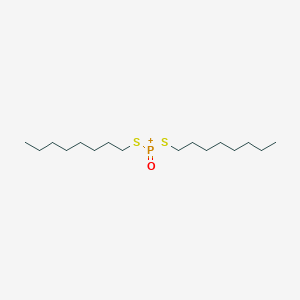

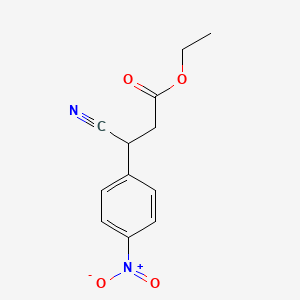
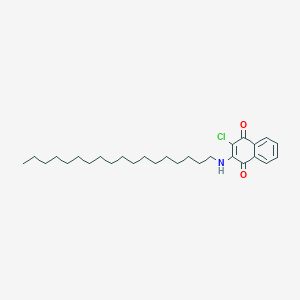
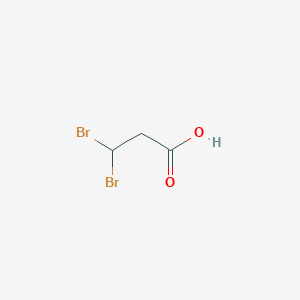
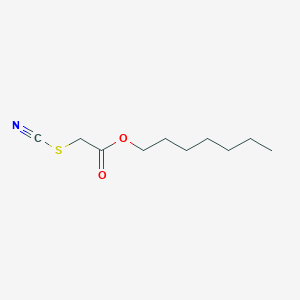
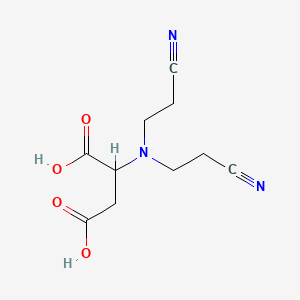

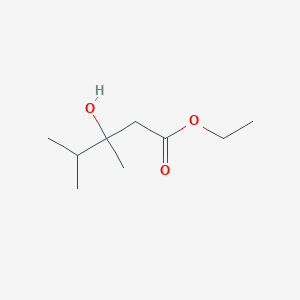
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)

